4-(Diethylphosphono)-2-butenal
Overview
Description
4-(Diethylphosphono)-2-butenal, commonly known as DEPB, is a chemical compound with a molecular formula C8H15O3P. It is a versatile intermediate in organic synthesis, and its unique structure and properties have attracted the attention of scientists in various fields.
Scientific Research Applications
Pharmaceutical Formulations : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, is used to identify biologically important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti et al., 1990).
Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate, a related compound, is utilized in synthesizing alkynes, like (4-methoxyphenyl)ethyne, by serving as an intermediate (Marinetti & Savignac, 2003).
Total Synthesis of Fuligorubin : Compounds like t-butyl-4-diethylphosphono-3-oxobutanthioate are used in the total synthesis of complex organic molecules like fuligorubin (Ley et al., 1992).
Anti-Breast Cancer Activity : Novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates exhibit promising anti-breast cancer activity and antioxidant activity, indicating potential use in breast cancer therapy (Prasad et al., 2013).
Solid-Phase Synthesis of SH2-Binding Peptides : The efficient removal of ethyl groups on 4-[(diethylphosphono)difluoromethyl]-D,L-phenylalanine residues enables the solid-phase synthesis of SH2-binding peptides (Otaka et al., 1993).
Synthesis of Macrolides : T-butyl 4-diethylphosphono-3-oxobutanethioate is used to synthesize (E)-4-alkenyl-3-oxoesters and macrolides via the Wadsworth-Emmons reaction with aldehydes (Ley & Woodward, 1987).
Synthesis of 4-Aryl-Substituted 2(5H)-Furanones : An efficient route for the synthesis of 4-aryl-substituted 2(5H)-furanones involves reacting diethylphosphono acetic acid and phenacyl bromides, followed by intramolecular Horner-Emmons reactions (Thombare et al., 2009).
Anti-Organophosphate Pesticide Antibody Production : Phosphonic acid can be used as a generic hapten in the production of broad specificity anti-organophosphate pesticide antibodies, useful in anti-organophosphate pesticide vaccine development (Alcocer et al., 2000).
properties
IUPAC Name |
(E)-4-diethoxyphosphorylbut-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h5-7H,3-4,8H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVXNWZBMVVKJU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-diethoxyphosphorylbut-2-enal | |
CAS RN |
110905-37-8 | |
Record name | 4-(Diethylphosphono)-2-butenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110905378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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